molecular formula C16H15BrClN3O3 B5077450 3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide

3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide

Cat. No.: B5077450
M. Wt: 412.7 g/mol
InChI Key: IZQIGLMXXYEGLU-UHFFFAOYSA-N
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Description

3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chloro-nitrophenyl group, and an amino-propyl chain attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide typically involves multiple steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group, forming 4-chloro-2-nitroaniline.

    Bromination: The benzamide core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Amidation: The brominated benzamide is then reacted with 3-aminopropylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-bromo-N-{3-[(4-chloro-2-aminophenyl)amino]propyl}benzamide.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-{3-[(4-chloro-2-aminophenyl)amino]propyl}benzamide: Similar structure but with an amino group instead of a nitro group.

    3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide is unique due to the presence of both bromine and nitro groups, which confer specific chemical reactivity and biological activity. The propyl chain also provides a distinct spatial arrangement that can influence its interactions with molecular targets.

Properties

IUPAC Name

3-bromo-N-[3-(4-chloro-2-nitroanilino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3/c17-12-4-1-3-11(9-12)16(22)20-8-2-7-19-14-6-5-13(18)10-15(14)21(23)24/h1,3-6,9-10,19H,2,7-8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIGLMXXYEGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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